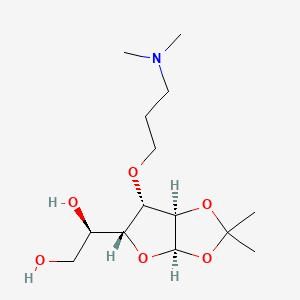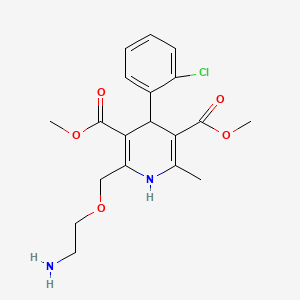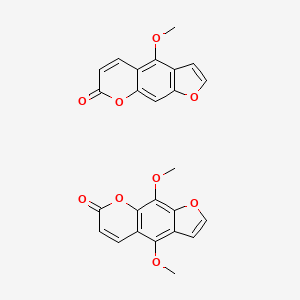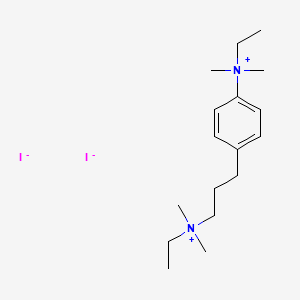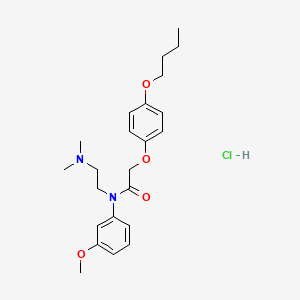
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Improvements in Synthesis : A study by Gong Fenga (2007) detailed the synthesis improvements of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the yield and purity enhancements in the production process. This demonstrates the potential for refining and scaling up the synthesis of related compounds, including the acetamide derivative (Gong Fenga, 2007).
New Derivatives and Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which have potential as pesticides. This suggests the possibility of acetamide derivatives, including the compound , being explored for similar applications (Olszewska, Tarasiuk, & Pikus, 2009).
Biodegradation and Environmental Impact
- Biodegradation Studies : Research by Wang et al. (2015) on acetochlor biodegradation, a related compound, showed the involvement of a cytochrome P450 system in N-Deethoxymethylation, a key step in acetochlor degradation. This study could provide insights into the environmental impact and degradation pathways of similar acetamide derivatives (Wang et al., 2015).
Medical and Pharmacological Research
Anticancer Drug Synthesis : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the potential of acetamide derivatives in the development of anticancer drugs. This indicates the scope for researching the acetamide compound for similar medicinal applications (Sharma et al., 2018).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) found that certain acetamide hydrochlorides displayed significant analgesic and anti-inflammatory effects. This suggests that similar investigations could be conducted for the acetamide compound (Yusov et al., 2019).
Chemical Analysis and Detection
- Fluorescent Probes for Detection : Houdier et al. (2000) reported on a new molecular probe for measuring carbonyl compounds, which could potentially be adapted for detecting acetamide derivatives in various samples (Houdier et al., 2000).
Propiedades
Número CAS |
27471-68-7 |
|---|---|
Nombre del producto |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Fórmula molecular |
C23H33ClN2O4 |
Peso molecular |
437 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O4.ClH/c1-5-6-16-28-20-10-12-21(13-11-20)29-18-23(26)25(15-14-24(2)3)19-8-7-9-22(17-19)27-4;/h7-13,17H,5-6,14-16,18H2,1-4H3;1H |
Clave InChI |
CNFNOTBBFIIERQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
Apariencia |
Solid powder |
Otros números CAS |
27471-68-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



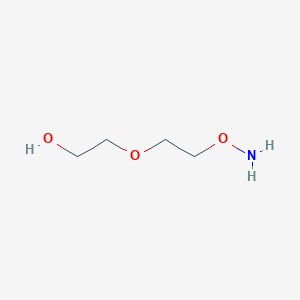
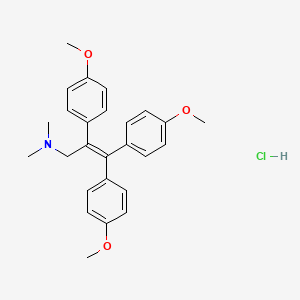

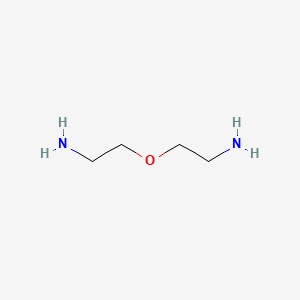
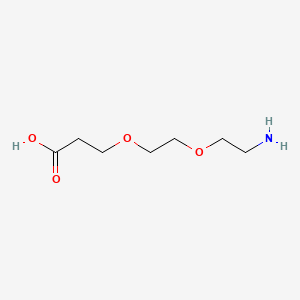
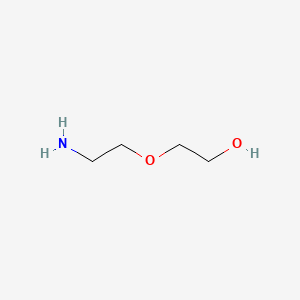
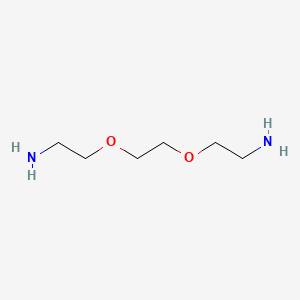

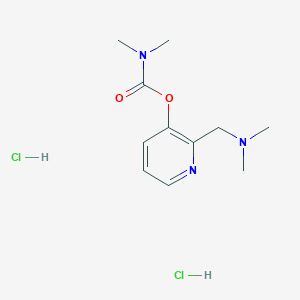
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
